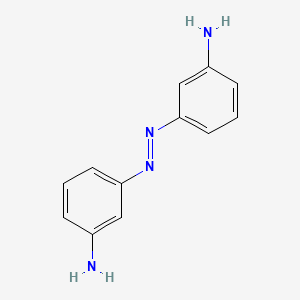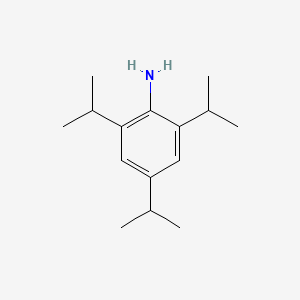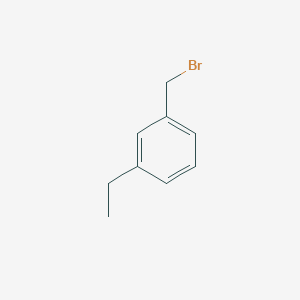![molecular formula C16H15NO3 B3188485 Benzoic acid, 2-[4-(dimethylamino)benzoyl]- CAS No. 21528-31-4](/img/structure/B3188485.png)
Benzoic acid, 2-[4-(dimethylamino)benzoyl]-
Descripción general
Descripción
“Benzoic acid, 2-[4-(dimethylamino)benzoyl]-” belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety .
Molecular Structure Analysis
The molecular formula of “Benzoic acid, 2-[4-(dimethylamino)benzoyl]-” is C9H11NO2 and its molecular weight is 165.19 . The structure can be represented as (CH3)2NC6H4CO2H .Physical And Chemical Properties Analysis
“Benzoic acid, 2-[4-(dimethylamino)benzoyl]-” is a white to pale yellow crystalline powder . It has a faintly pleasant odor due to the presence of the aromatic ring .Safety and Hazards
“Benzoic acid, 2-[4-(dimethylamino)benzoyl]-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Propiedades
Número CAS |
21528-31-4 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)benzoyl]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c1-17(2)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)16(19)20/h3-10H,1-2H3,(H,19,20) |
Clave InChI |
KAWOFQZCZFQCSH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Otros números CAS |
21528-31-4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)










